Antileukinate

概要

説明

アンチロイキネートは、アセチル化されたアミノ末端とアミド化されたカルボキシル末端を持つ合成ヘキサペプチドです。 CXC ケモカインがケモカイン受容体 CXCR2 に結合するのを阻害する能力で知られています。 この阻害は、インターロイキン-8 が好中球に結合するのを防ぎ、それにより好中球の遊走と β-グルクロニダーゼの放出を防ぎます 。 アンチロイキネートは、動物モデルにおいて急性膵炎および関連する肺損傷から保護する可能性を示しています .

準備方法

アンチロイキネートは、ペプチドの製造に一般的に使用される方法である固相ペプチド合成によって合成されます。 合成には、固体樹脂に固定された増殖中のペプチド鎖に保護されたアミノ酸を順次添加することが含まれます。 反応条件には、一般的に、ジシクロヘキシルカルボジイミドや N-ヒドロキシベンゾトリアゾールなどのカップリング試薬を使用してペプチド結合の形成を促進することが含まれます 。 ペプチド鎖の組み立て後、最終生成物は樹脂から切断され、高速液体クロマトグラフィーを使用して精製されます .

化学反応の分析

アンチロイキネートは、次を含むさまざまな化学反応を起こします。

酸化: アンチロイキネート中のシステイン残基は、酸化されてジスルフィド結合を形成することができます。

還元: 酸化中に形成されたジスルフィド結合は、ジチオスレイトールなどの還元剤を使用して、遊離チオール基に還元することができます。

置換: アンチロイキネート中のアミノ酸残基は、他のアミノ酸と置換して、異なる特性を持つアナログを作成することができます.

これらの反応で使用される一般的な試薬には、酸化には過酸化水素などの酸化剤、還元にはジチオスレイトールなどの還元剤が含まれます。 これらの反応から生成される主な生成物には、ジスルフィド結合したペプチドと遊離チオール基を持つ還元されたペプチドが含まれます .

科学研究への応用

アンチロイキネートは、いくつかの科学研究への応用があります。

化学: ケモカインとその受容体間の結合相互作用を研究するためのツールとして使用されます。

生物学: アンチロイキネートは、ケモカインが好中球の遊走と炎症における役割を調査するために使用されます。

医学: 急性膵炎や肺損傷などの炎症性疾患の治療に、治療の可能性があります。

科学的研究の応用

Acute Lung Injury

One of the most significant applications of Antileukinate is in the treatment of acute lung injury (ALI). Research indicates that this compound effectively reduces neutrophil infiltration and pulmonary edema in models of ALI. For instance, a study demonstrated that subcutaneous administration of this compound in mice subjected to bleomycin-induced lung injury led to:

- Decreased inflammatory cell infiltration

- Reduced wet lung weight

- Lower protein concentration in bronchoalveolar lavage (BAL) fluid

These findings suggest that this compound can significantly inhibit the pathological processes associated with ALI .

Bronchopulmonary Dysplasia

This compound has also been investigated for its effects on bronchopulmonary dysplasia (BPD), a common complication in premature infants characterized by inflammation and impaired lung development. A study involving transgenic mice indicated that this compound treatment resulted in significantly reduced pulmonary inflammation and oxidative stress compared to untreated controls, highlighting its potential for therapeutic use in BPD management .

Table 1: Summary of this compound Applications in Research Studies

Case Study: Acute Lung Injury Model

In a controlled experiment, mice were administered this compound following bleomycin exposure. The treatment group exhibited:

- A significant reduction in total cell counts and neutrophils in BAL fluid.

- Histopathological analysis showed less interstitial edema compared to controls.

This case underscores the peptide's potential as a therapeutic agent for ALI .

Case Study: BPD Treatment

In a study focusing on postnatal inflammation related to BPD, this compound was administered to Tg mice. Results indicated:

作用機序

アンチロイキネートは、ケモカイン受容体 CXCR2 に結合することによって効果を発揮し、それによりインターロイキン-8 などの CXC ケモカインの結合を阻害します。 この阻害は、好中球の炎症部位への活性化と遊走を阻止します。 このメカニズムに関与する分子標的には、ケモカイン受容体 CXCR2 と CXC ケモカインが含まれます .

類似化合物との比較

アンチロイキネートは、CXC ケモカインがケモカイン受容体 CXCR2 に結合するのを特異的に阻害する能力においてユニークです。 類似の化合物には次のものがあります。

SB225002: 好中球の遊走を阻害する別の CXCR2 アンタゴニストです。

レパリキシン: 炎症性疾患の臨床試験で使用されている非ペプチド CXCR2 阻害剤です.

アンチロイキネートは、そのペプチド性質とインターロイキン-8 が好中球に結合するのを特異的に阻害するという点で際立っています .

生物活性

Antileukinate is a synthetic hexapeptide known for its biological activity, particularly in the context of inflammatory diseases and cancer therapies. This article explores its mechanisms of action, efficacy in various models, and potential therapeutic applications based on diverse research findings.

Overview of this compound

This compound (Ac-RRWWCR-NH) functions primarily as an inhibitor of CXC-chemokine receptors (CXCR1 and CXCR2). By blocking these receptors, it plays a significant role in modulating inflammatory responses, particularly in conditions characterized by neutrophil activation and migration.

- Inhibition of Chemokine Activity : this compound inhibits the binding of chemokines such as MIP-2 to their receptors, thereby reducing neutrophil mobilization and activation. This mechanism has been shown to mitigate acute lung injury induced by bleomycin in murine models .

- Reduction of Inflammatory Responses : In studies involving bleomycin-induced acute lung injury, administration of this compound resulted in decreased pulmonary inflammation and improved survival rates among treated mice .

- Impact on Leukemia : Although primarily studied for its anti-inflammatory properties, this compound's effects on leukemic cells have also been investigated. It has shown potential in targeting leukemia stem cells (LSCs), which are often resistant to conventional therapies .

Efficacy in Animal Models

This compound has been tested extensively in animal models to assess its efficacy:

- Bleomycin-Induced Lung Injury : In a study involving BALB/c mice, this compound was administered subcutaneously prior to the induction of lung injury. Results indicated a significant reduction in lung epithelial permeability and mortality rates compared to control groups .

- Leukemia Models : In a retrospective study involving acute myeloid leukemia (AML) patients, the presence of CD34+CD123+ LSCs was associated with poor prognosis. Targeting these cells with this compound-related compounds showed promise in reducing LSC viability and enhancing the effectiveness of existing therapies .

Case Studies

Several case studies highlight the translational potential of this compound:

- Acute Lung Injury : A controlled experiment demonstrated that mice treated with this compound exhibited lower levels of neutrophil chemokines and reduced pulmonary edema compared to untreated controls, underscoring its therapeutic potential in acute inflammatory conditions .

- Leukemia Treatment : The use of antibody conjugates similar to this compound showed enhanced targeting of LSCs, leading to improved outcomes in preclinical models. This suggests that combining this compound with other therapeutic agents could yield synergistic effects against leukemia .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

特性

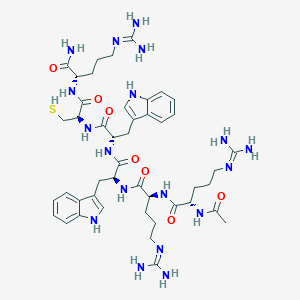

IUPAC Name |

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H66N18O7S/c1-24(64)58-32(14-7-17-54-44(49)50)38(66)60-33(15-8-18-55-45(51)52)39(67)61-34(19-25-21-56-29-11-4-2-9-27(25)29)40(68)62-35(20-26-22-57-30-12-5-3-10-28(26)30)41(69)63-36(23-71)42(70)59-31(37(46)65)13-6-16-53-43(47)48/h2-5,9-12,21-22,31-36,56-57,71H,6-8,13-20,23H2,1H3,(H2,46,65)(H,58,64)(H,59,70)(H,60,66)(H,61,67)(H,62,68)(H,63,69)(H4,47,48,53)(H4,49,50,54)(H4,51,52,55)/t31-,32-,33-,34-,35-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVRBFNYUBYTVIQ-NGTAMTFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CS)C(=O)NC(CCCN=C(N)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H66N18O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1003.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。